molecular formula C18H14Cl2N2O2 B11155808 N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide

N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide

Cat. No.: B11155808
M. Wt: 361.2 g/mol
InChI Key: CRQKXSIDOFEZEZ-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a quinoline ring, a carboxamide group, and a dichlorophenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Dichlorophenyl Moiety: The final step involves the alkylation of the quinoline carboxamide with 2-(2,4-dichlorophenyl)ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit enzymes involved in critical biological processes, such as DNA synthesis and repair.

    Disrupt Cell Membranes: The dichlorophenyl moiety can interact with lipid bilayers, leading to increased membrane permeability and cell death.

    Induce Apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide stands out due to its unique combination of a quinoline ring and a dichlorophenyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C18H14Cl2N2O2/c19-12-6-5-11(15(20)9-12)7-8-21-18(24)14-10-17(23)22-16-4-2-1-3-13(14)16/h1-6,9-10H,7-8H2,(H,21,24)(H,22,23)

InChI Key

CRQKXSIDOFEZEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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